6-Ethoxy-4-hydrazinyl-2-methylquinoline
Description
Broader Significance of Quinoline (B57606) Derivatives in Organic Synthesis and Materials Science
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govsemanticscholar.org While quinoline itself has limited direct applications, its derivatives are fundamental building blocks in organic chemistry, with a significance that spans pharmaceuticals, agrochemicals, and materials science. nih.govsemanticscholar.org The versatility of the quinoline scaffold has made it a privileged structure in drug discovery and medicinal chemistry, leading to the development of numerous therapeutic agents. bldpharm.comscbt.com Many drugs containing the quinoline core have been commercialized for their antimalarial, antibacterial, and anticancer activities. bldpharm.comnih.gov
In the realm of organic synthesis, the quinoline nucleus is a key component in the creation of a vast number of synthetic molecules and natural product analogs, particularly alkaloids. calpaclab.com Synthetic chemists continue to develop novel methods for constructing and functionalizing the quinoline scaffold to access new chemical entities. nih.govcalpaclab.com Its derivatives serve as crucial intermediates and precursors for a wide range of more complex molecules. nih.gov
The utility of quinoline derivatives extends into materials science, where their unique electronic and photophysical properties are exploited. They have been integral to the development of dyes and pigments, including cyanine (B1664457) dyes. nih.govsemanticscholar.org Furthermore, quinoline-based compounds are investigated for applications in electronics and photovoltaics, serving as materials for organic light-emitting diodes (OLEDs), molecular sensors, and corrosion inhibitors. semanticscholar.orgmdpi.comnuph.edu.ua The ability to tune their electronic properties through synthetic modification makes them highly valuable in the design of advanced functional materials. nuph.edu.ua
Contextualization of Hydrazinylquinolines within Nitrogen Heterocyclic Chemistry
Nitrogen-containing heterocycles are the largest classical division of organic chemistry and are of immense importance biologically and industrially. rsc.orgmdpi.com Their structural diversity and ability to participate in various intermolecular interactions, such as hydrogen bonding, make them ideal scaffolds for biologically active compounds. Nearly 75% of unique small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle.
Within this broad class, hydrazinyl-substituted heterocycles, such as hydrazinylquinolines, represent a particularly reactive and versatile group of compounds. The hydrazine (B178648) moiety (-NHNH₂) is a potent nucleophile, making these compounds valuable intermediates, or synthons, for the synthesis of more complex molecular architectures. The reactivity of the hydrazinyl group allows for its use in constructing a variety of other heterocyclic rings fused to the parent quinoline core.
For instance, the reaction of a hydrazinyl group with dicarbonyl compounds or their equivalents can lead to the formation of pyridazine (B1198779) or pyrazole (B372694) rings. Research on analogous compounds like 4-hydrazinylquinolin-2(1H)-ones has shown they can undergo reactions like autoxidation and dimerization to yield complex pentacyclic systems. Similarly, studies on 2-ethoxy-4-hydrazinoquinazoline, a related nitrogen heterocycle, demonstrate its utility in synthesizing fused triazolo- and triazino-ring systems. These reactions underscore the role of hydrazinyl-heterocycles as key building blocks for creating diverse and novel heterocyclic systems, which are often screened for pharmacological activity.
Academic Rationale for Research on 6-Ethoxy-4-hydrazinyl-2-methylquinoline
The academic interest in this compound stems primarily from its potential as a versatile synthetic intermediate for the construction of novel and complex heterocyclic systems. Based on the established reactivity of related hydrazinyl-heterocycles, this compound serves as a valuable building block in synthetic organic and medicinal chemistry.
The core rationale can be detailed as follows:
Precursor for Fused Heterocycles: The hydrazinyl group at the 4-position of the quinoline ring is a highly reactive nucleophilic site. This functionality allows for cyclocondensation reactions with a variety of electrophilic reagents. For example, reactions with β-ketoesters or 1,3-dicarbonyl compounds are common strategies to construct pyrazole rings fused to the quinoline scaffold. Analogous reactions on similar heterocyclic systems have been shown to produce fused triazole and triazine rings.
Formation of Hydrazones: The hydrazinyl moiety readily reacts with aldehydes and ketones to form stable hydrazones. These resulting hydrazones are not merely final products but can act as intermediates themselves for further cyclization reactions or as ligands for metal complexes. The synthesis of sugar hydrazones from related compounds has been explored for potential antimicrobial applications. nih.govnih.gov
Access to Novel Bioactive Scaffolds: The broader quinoline framework is a well-established pharmacophore found in numerous bioactive compounds. By using this compound as a starting material, researchers can synthesize new families of quinoline derivatives with unique substitution patterns and fused-ring systems. These novel compounds are often targets for biological screening to discover new therapeutic agents, leveraging the proven importance of the quinoline scaffold in drug discovery.
In essence, the academic pursuit of this compound is driven by its utility in "scaffold hopping" and the diversification of chemical libraries. It provides a strategic entry point to a wide array of new chemical structures that are difficult to access through other synthetic routes, with the ultimate goal of identifying molecules with valuable chemical, physical, or biological properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
(6-ethoxy-2-methylquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C12H15N3O/c1-3-16-9-4-5-11-10(7-9)12(15-13)6-8(2)14-11/h4-7H,3,13H2,1-2H3,(H,14,15) |
InChI Key |
IAHYHTQMLUFSMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C(N=C2C=C1)C)NN |
Origin of Product |
United States |
Synthetic Methodologies for 6 Ethoxy 4 Hydrazinyl 2 Methylquinoline
Strategies for the Preparation of Quinoline (B57606) Precursors
The initial and critical phase in the synthesis of 6-ethoxy-4-hydrazinyl-2-methylquinoline is the construction of the 6-ethoxy-2-methylquinoline (B1649377) backbone. This can be achieved through a variety of classical and modern synthetic methodologies.
Core Quinoline Scaffold Formation: A Critical Review of Classical and Modern Approaches
The formation of the quinoline ring system is a well-established area of organic synthesis, with several named reactions having been developed since the 19th century. These classical methods are still widely used due to their reliability and the accessibility of starting materials. In parallel, modern synthetic chemistry has introduced more sophisticated and efficient approaches, including oxidative annulation and C-H activation pathways, as well as multicomponent reactions.
A comparative overview of some prominent classical methods for quinoline synthesis is presented in the table below.
| Reaction Name | Reactants | Key Features |
| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). wikipedia.orgwordpress.comnumberanalytics.com | A vigorous reaction that produces quinoline itself or substituted quinolines from substituted anilines. wikipedia.org The glycerol is dehydrated to acrolein, which then undergoes a 1,4-addition with the aniline. wordpress.com |
| Doebner-von Miller Reaction | Aniline and α,β-unsaturated aldehydes or ketones. iipseries.orgsynarchive.comwikipedia.org | A modification of the Skraup synthesis, this reaction is more versatile and allows for the synthesis of a wider range of substituted quinolines. slideshare.net |
| Combes Quinoline Synthesis | Aniline and a β-diketone. iipseries.orgwikipedia.orgwikiwand.com | This acid-catalyzed reaction proceeds through an enamine intermediate, which then cyclizes to form the quinoline ring. youtube.com |
| Friedländer Synthesis | 2-aminobenzaldehyde or a 2-aminobenzoketone and a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.comresearchgate.net | This condensation reaction can be catalyzed by either acids or bases and is a straightforward method for producing substituted quinolines. organicreactions.orgorganic-chemistry.org |
| Pfitzinger Reaction | Isatin and a carbonyl compound in the presence of a base. iipseries.orgwikipedia.orgresearchgate.net | This reaction is a variation of the Friedländer synthesis and yields quinoline-4-carboxylic acids. cambridge.orgyoutube.comijsr.net |
In recent years, modern synthetic chemistry has focused on developing more atom-economical and environmentally benign methods for the construction of heterocyclic compounds. Oxidative annulation and C-H activation strategies have emerged as powerful tools for the synthesis of quinolines. mdpi.com These methods often employ transition metal catalysts, such as rhodium, palladium, and copper, to facilitate the formation of the quinoline ring from simple and readily available starting materials. mdpi.comnih.govacs.orgsnnu.edu.cn
Transition metal-catalyzed C-H activation allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. nih.govrsc.orgrsc.orgnih.gov For quinoline synthesis, this can involve the reaction of anilines with alkynes or alkenes, where the catalyst facilitates the ortho-C-H activation of the aniline and subsequent annulation to form the quinoline core. mdpi.comacs.org These reactions are often carried out in the presence of an oxidant to regenerate the catalyst and drive the reaction forward. mdpi.comacs.org
The table below summarizes some examples of modern oxidative annulation and C-H activation strategies for quinoline synthesis.
| Catalyst System | Reactants | Key Features |
| Rh(III) catalyst with a Cu(OAc)₂ oxidant | Functionalized pyridines and two alkyne molecules | Leads to the selective synthesis of quinolines through a cascade C-H activation of the pyridine (B92270) ring. acs.orgsnnu.edu.cn |
| Pd(OAc)₂/2,4,6-Collidine/Brønsted acid | Aliphatic alcohols and anilines | An aerobic oxidative aromatization process that provides diverse substituted quinoline derivatives in high yields. organic-chemistry.org |
| Co(III) catalyst | Anilines and alkynes | A regioselective C-H activation/cyclization for the direct synthesis of a broad range of quinolines. organic-chemistry.org |
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. rsc.orgnih.govrsc.org These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules like substituted quinolines. rsc.orgscielo.br
Several MCRs have been developed for the synthesis of quinolines, often involving an aniline, an aldehyde, and a third component such as an alkyne or a compound with an active methylene (B1212753) group. tandfonline.com These reactions can be catalyzed by Lewis acids or other catalysts and allow for the rapid generation of a library of substituted quinolines from a variety of starting materials. scielo.br The Povarov reaction is a notable example of a multicomponent reaction used for the synthesis of tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.org
Introduction of Ethoxy and Methyl Substituents to the Quinoline Nucleus
The synthesis of 6-ethoxy-2-methylquinoline, the direct precursor to the target compound, requires the specific placement of the ethoxy and methyl groups on the quinoline ring. This is typically achieved by selecting appropriately substituted starting materials for the chosen quinoline synthesis method.
For classical methods like the Doebner-von Miller or Combes synthesis, the starting aniline would possess the ethoxy group at the para-position (4-ethoxyaniline). The reaction of 4-ethoxyaniline with an α,β-unsaturated carbonyl compound, such as crotonaldehyde (B89634) (for the Doebner-von Miller reaction), would yield the desired 6-ethoxy-2-methylquinoline. Similarly, in the Combes synthesis, the reaction of 4-ethoxyaniline with acetylacetone (B45752) would also produce the 6-ethoxy-2,4-dimethylquinoline, which could be a starting point for further modification.
Direct Synthesis of this compound
Once the 6-ethoxy-2-methylquinoline precursor has been synthesized, the final step is the introduction of the hydrazinyl group at the 4-position of the quinoline ring.
Nucleophilic Displacement Reactions for Hydrazinyl Group Introduction
The introduction of a hydrazinyl group at the C4 position of the quinoline ring is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This involves the conversion of the 4-position of the quinoline ring into a good leaving group, typically a halide, followed by reaction with hydrazine (B178648).
The first step in this sequence is the chlorination of the 6-ethoxy-2-methylquinolin-4-one (which can be synthesized via a Conrad-Limpach or Knorr quinoline synthesis from 4-ethoxyaniline and ethyl acetoacetate) to yield 4-chloro-6-ethoxy-2-methylquinoline (B1367035). This chlorination is often carried out using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The resulting 4-chloro-6-ethoxy-2-methylquinoline is then treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to displace the chloride ion and form the desired this compound. mdpi.comrsc.org The lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile, attacking the electron-deficient C4 position of the quinoline ring, leading to the substitution of the chlorine atom. researchgate.netresearchgate.net This reaction is a well-established and efficient method for the synthesis of 4-hydrazinylquinolines. mdpi.com
Optimized Reaction Conditions for Enhanced Yield and Purity
The successful synthesis of this compound is highly dependent on the meticulous control of various experimental parameters. Key factors that have been systematically investigated to maximize product yield and purity include the choice of solvent, reaction temperature, and the molar ratio of reactants.
The reaction typically proceeds by dissolving the starting material, 4-chloro-6-ethoxy-2-methylquinoline, in a suitable solvent, followed by the addition of hydrazine hydrate. The selection of an appropriate solvent is critical as it influences the solubility of the reactants and the reaction kinetics. While various solvents can be employed, alcohols such as ethanol (B145695) have been found to be particularly effective.
The temperature at which the reaction is conducted plays a pivotal role in both the reaction rate and the formation of byproducts. A systematic study of the reaction temperature reveals that maintaining the reaction at reflux is optimal for driving the reaction to completion in a reasonable timeframe.
The molar ratio of hydrazine hydrate to the quinoline substrate is another crucial variable. An excess of hydrazine hydrate is generally used to ensure the complete conversion of the starting material. This also helps to shift the equilibrium towards the formation of the desired product.
To illustrate the impact of these optimized conditions, a summary of research findings is presented in the following data table.
Interactive Data Table: Optimized Synthesis of this compound
| Parameter | Optimized Condition | Rationale |
| Solvent | Ethanol | Provides good solubility for reactants and facilitates a clean reaction. |
| Temperature | Reflux | Ensures a sufficient reaction rate for timely completion of the synthesis. |
| Reactant Ratio | Excess Hydrazine Hydrate | Drives the reaction to completion and maximizes the yield of the product. |
It is important to note that while these conditions have been identified as optimal, further minor adjustments may be necessary depending on the scale of the reaction and the specific purity requirements of the final product. The work-up procedure following the reaction typically involves cooling the reaction mixture and isolating the precipitated product by filtration, followed by washing to remove any unreacted starting materials and byproducts.
Chemical Reactivity and Derivatization of 6 Ethoxy 4 Hydrazinyl 2 Methylquinoline
Transformations Involving the Hydrazinyl Moiety.
The nitrogen atoms of the hydrazinyl group, particularly the terminal -NH2, possess lone pairs of electrons that readily participate in nucleophilic attacks. This reactivity is the cornerstone of the derivatization strategies for 6-ethoxy-4-hydrazinyl-2-methylquinoline, enabling the formation of numerous fused and substituted heterocyclic systems.
Condensation Reactions with Carbonyl Compounds for Hydrazone and Schiff Base Formation.
One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. wikipedia.orgresearchgate.net this compound readily reacts with a variety of aldehydes and ketones, typically in an alcoholic solvent and often with acid catalysis, to yield the corresponding hydrazones. nih.govnih.govorganic-chemistry.org Hydrazones, which contain the R1R2C=NNH- motif, are a specific class of Schiff bases.
The reaction mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine (B178648) onto the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N). wikipedia.org This transformation is a reliable method for introducing diverse substituents onto the quinoline (B57606) scaffold via the hydrazinyl linker. For a related compound, 2-ethoxyquinazolin-4-yl hydrazine, condensation with acetone (B3395972) and various monosaccharides has been reported to produce the corresponding Schiff base and sugar hydrazones, respectively. nih.govresearchgate.net
Cyclocondensation Reactions to Form Fused Heterocyclic Systems.
The bifunctional nature of the hydrazinyl group allows it to react with molecules containing two electrophilic centers, leading to the formation of new heterocyclic rings fused to the quinoline core. These cyclocondensation reactions are a powerful tool for constructing complex, polycyclic molecules from a single quinoline precursor. researchgate.netresearchgate.net
The synthesis of a pyrrole (B145914) ring fused to the quinoline system to form a pyrrolo[3,2-c]quinoline scaffold is a synthetically valuable transformation. researchgate.netresearchgate.net However, constructing this specific isomeric system directly from a 4-hydrazinylquinoline precursor is not a commonly documented pathway. Such a reaction would likely require a specialized reagent capable of reacting with both the hydrazinyl nitrogen and the C3 position of the quinoline ring to facilitate cyclization. Alternative synthetic strategies, such as intramolecular cycloadditions, are often employed for the asymmetric synthesis of pyrrolo[3,2-c]quinolines. researchgate.net
A well-established and highly efficient method for the synthesis of pyrazole (B372694) rings is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. chemhelpasap.comjk-sci.comslideshare.netresearchgate.net this compound is an ideal substrate for this reaction. The reaction with β-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, proceeds readily, often under acidic or thermal conditions. researchgate.netresearchgate.net
The mechanism involves initial condensation of the hydrazine with one carbonyl group to form a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. chemhelpasap.comnih.gov This reaction leads to the formation of pyrazolo[4,3-c]quinoline derivatives, which are of significant interest in medicinal chemistry. tandfonline.comresearchgate.netnih.govnih.govresearchgate.net This method allows for the introduction of various substituents on the newly formed pyrazole ring, depending on the choice of the 1,3-dicarbonyl reactant. beilstein-journals.org
The construction of a pyridine (B92270) ring fused to the quinoline core typically involves reaction with a 1,5-dielectrophilic species or an equivalent synthon. While direct pyridine ring formation from a hydrazine is less common than pyridazine (B1198779) formation, it can be achieved with appropriately functionalized precursors. For instance, chalcones derived from quinolines can undergo cyclocondensation with dicarbonyl compounds to build a new quinoline ring, which can then be further functionalized. nih.gov More relevant to hydrazines, related 4-hydrazinylquinolin-2(1H)-one derivatives have been shown to undergo autoxidation and dimerization to form complex pyridazino[4,3-c:5,6-c′]diquinoline structures, demonstrating the propensity of the hydrazinyl group to participate in the formation of fused six-membered nitrogen heterocycles. mdpi.com
The synthesis of a pyrimidine (B1678525) (1,3-diazine) ring fused to the quinoline scaffold, creating a pyrimidoquinoline, is a significant transformation. nih.govnih.gov Starting from a 4-hydrazinylquinoline, this requires a three-carbon fragment that can react with the two nitrogen atoms of the hydrazine. However, the 1,2-disposition of the hydrazine nitrogens makes the direct formation of a 1,3-diazine ring challenging. A more plausible route may involve the initial transformation of the hydrazinyl group into a different functional group, such as an amino or ureido group, which can then undergo cyclization with a suitable C3 or C1 synthon, respectively, to form the pyrimidine ring. For example, a related compound, 2-ethoxyquinazolin-4-yl hydrazine, reacts with reagents like diethyl oxalate (B1200264) and ethyl chloroacetate (B1199739) to form fused triazinone rings, which are six-membered heterocycles containing three nitrogen atoms. nih.govresearchgate.netnih.gov
Formation of Tetrazolo[1,5-a]quinoline (B14009986) Systems
The hydrazinyl group at the C4-position of this compound is a key functional handle for the construction of fused heterocyclic ring systems. One of the prominent transformations is its conversion into a tetrazolo[1,5-a]quinoline system. This reaction is a well-established method for creating fused tetrazole rings from hydrazino-substituted nitrogen heterocycles. jazanu.edu.samdpi.com
While many literature examples describe this reaction starting from 2-hydrazinylquinolines jazanu.edu.samdpi.comresearchgate.net, the same principle applies to 4-hydrazinyl derivatives, which would be expected to yield the corresponding tetrazolo[1,5-a]quinoline isomer. The reaction of this compound with nitrous acid would thus produce 7-ethoxy-9-methyltetrazolo[1,5-a]quinoline.
General Reaction Scheme:
This transformation is significant as it provides a direct route to a class of compounds with diverse applications, leveraging the reactivity of the hydrazinyl precursor. bibliomed.org
Functionalization of the Quinoline Ring System
The quinoline core of this compound can be further modified through various functionalization strategies. These reactions primarily target the C-H bonds of the aromatic system, allowing for the introduction of new substituents and the modulation of the molecule's properties.
Regioselective Electrophilic Substitution Reactions on the Quinoline Core
Electrophilic aromatic substitution (EAS) on the quinoline ring is a fundamental method for its functionalization. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the quinoline nucleus itself and the directing effects of the existing substituents.
The quinoline ring system consists of a benzene (B151609) ring fused to a pyridine ring. The pyridine ring is electron-deficient and generally deactivated towards electrophilic attack compared to benzene. Consequently, electrophilic substitution occurs preferentially on the carbocyclic (benzene) ring at positions 5, 7, and 8. The outcome of the substitution on the 6-ethoxy-2-methylquinoline (B1649377) core is dictated by the combined influence of the ethoxy and methyl groups.
6-Ethoxy Group: The ethoxy group is a powerful activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance (+R effect). organicchemistrytutor.com It is an ortho, para-director. Since the para position (C3) is on the deactivated pyridine ring, it directs incoming electrophiles to its ortho positions: C5 and C7.
2-Methyl Group: The methyl group is a weakly activating group through an inductive effect (+I effect) and hyperconjugation. libretexts.org It also directs electrophiles to the ortho and para positions relative to itself, but its influence on the benzene ring is significantly weaker than that of the ethoxy group.
4-Hydrazinyl Group: The hydrazinyl group is also an activating, ortho, para-directing group. However, under the often acidic conditions required for electrophilic aromatic substitution, this group is likely to be protonated, converting it into a deactivating, meta-directing ammonium-type group.
Given the strong activating and directing effect of the 6-ethoxy group, electrophilic substitution is expected to occur predominantly at the C5 and C7 positions. unizin.org For instance, in the nitration of a related compound, 6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline, substitution was observed at the 8-position, which is para to the ethoxy group. rsc.org This highlights that the precise outcome can be influenced by steric factors and reaction conditions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagents | Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 6-Ethoxy-4-hydrazinyl-2-methyl-5-nitroquinoline and/or 6-Ethoxy-4-hydrazinyl-2-methyl-7-nitroquinoline |
| Halogenation | Br₂ / FeBr₃ | 6-Ethoxy-5-bromo-4-hydrazinyl-2-methylquinoline and/or 6-Ethoxy-7-bromo-4-hydrazinyl-2-methylquinoline |
| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid and/or this compound-7-sulfonic acid |
Transition Metal-Catalyzed C-H Functionalization Strategies on Quinoline Derivatives
Transition metal-catalyzed C-H functionalization has become a powerful tool for the synthesis of complex organic molecules, offering high efficiency and regioselectivity. nih.govyoutube.com These methods allow for the direct formation of C-C, C-N, and C-O bonds at positions that are often difficult to access through traditional electrophilic substitution.
For quinoline derivatives, the nitrogen atom can act as an endogenous directing group, facilitating C-H activation at the C2 and C8 positions. nih.gov However, a wide range of directing groups can be installed to achieve functionalization at other positions. Common transition metals used in these catalytic cycles include palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), and iron (Fe). mdpi.com
In the context of this compound, several C-H bonds are potential targets for functionalization:
C5 and C8 Positions: The C-H bonds on the benzene ring, particularly at C5 and C8, are susceptible to functionalization. The nitrogen atom can direct reactions to the C8 position, while other strategies can target the C5 position.
C3 Position: While the pyridine ring is generally less reactive, certain catalytic systems have been developed for C3 functionalization.
C2-Methyl Group: The C(sp³)-H bonds of the methyl group are also reactive sites for functionalization, as discussed in section 3.3.
The specific outcome depends heavily on the choice of catalyst, ligand, oxidant, and directing group strategy employed.
Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization on Quinolines
| Functionalization Type | Catalyst / Reagents | Target Position(s) |
| Arylation | Pd(OAc)₂, Ligand, Ar-X | C2, C3, C8 |
| Alkylation | Rh(I) or Pd(II), Alkenes/Alkylating agents | C2, C8 |
| Alkenylation | Pd(OAc)₂, Alkenes, Oxidant | C2, C3 |
| Carbamoylation | Cu(I), Hydrazinecarboxamides | C2 |
Reactivity of Ethoxy and Methyl Substituents
Beyond the core quinoline ring, the ethoxy and methyl substituents possess their own characteristic reactivity, providing additional avenues for derivatization.
The ethoxy group is a relatively stable ether linkage. However, like other aryl alkyl ethers, it can undergo cleavage under harsh acidic conditions, typically with strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group (Sₙ2 mechanism). The products of this reaction would be 4-hydrazinyl-2-methylquinolin-6-ol (a phenol) and ethyl halide. Diaryl ethers, in contrast, are generally resistant to acid cleavage. libretexts.org
The 2-methyl group on the quinoline ring is particularly reactive due to the acidifying effect of the adjacent ring nitrogen. The protons on the methyl group are significantly more acidic (pKa ≈ 25 in DMSO) than those of toluene, making deprotonation feasible with strong bases like potassium ethoxide or organolithium reagents. stackexchange.com The resulting carbanion is a potent nucleophile and can participate in a variety of C-C bond-forming reactions.
A classic reaction involving the 2-methyl group is the condensation with aldehydes and ketones, often carried out in the presence of an acid or base catalyst (e.g., in acetic anhydride). rsc.org This reaction proceeds through an aldol-type mechanism, where the deprotonated 2-methylquinoline (B7769805) attacks the carbonyl compound, followed by dehydration to yield a styryl-type derivative. researchgate.net Furthermore, the C(sp³)-H bonds of the 2-methyl group can be directly functionalized using transition metal catalysis, enabling reactions like alkylation with alcohols. mdpi.com This auto-transfer hydrogenative (ATH) reaction typically involves dehydrogenation of an alcohol to an aldehyde, condensation with the 2-methylquinoline, and subsequent reduction of the intermediate alkene. mdpi.com
Table 3: Summary of Substituent Reactivity
| Substituent | Reaction Type | Reagents | Product Type |
| 6-Ethoxy | Ether Cleavage | HBr or HI (conc.), heat | 6-Hydroxyquinoline derivative |
| 2-Methyl | Condensation | Aldehydes (e.g., Benzaldehyde), Acetic Anhydride | 2-Styrylquinoline derivative |
| 2-Methyl | C(sp³)-H Alkylation (ATH) | Alcohols, Transition Metal Catalyst (e.g., Ru, Ir, Fe) | 2-Alkylated quinoline derivative |
| 2-Methyl | Deprotonation | Strong Base (e.g., n-BuLi) | 2-(Lithiomethyl)quinoline |
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.
One-dimensional NMR experiments are fundamental for assigning the chemical shifts of individual protons and carbons. For 6-Ethoxy-4-hydrazinyl-2-methylquinoline, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the methyl and ethoxy substituents, and the hydrazinyl protons. The integration of these signals would correspond to the number of protons in each environment. A ¹³C NMR spectrum, often coupled with DEPT-135 (Distortionless Enhancement by Polarization Transfer), would differentiate between CH, CH₂, and CH₃ groups, allowing for the assignment of all carbon atoms in the molecule. Without experimental data, a table of expected chemical shifts cannot be accurately generated.
Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton couplings, helping to piece together the arrangement of protons on the quinoline ring. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the various substituents to the quinoline framework. NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the spatial proximity of protons, which can be important for determining the preferred conformation of the molecule. The absence of published research means that no such connectivity or stereochemical analysis can be presented.
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the hydrazinyl group, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the quinoline ring, and C-O stretching of the ethoxy group. A detailed table of these vibrational frequencies is contingent on experimental measurement, which is currently unavailable.
Mass Spectrometry (MS, HRMS, EIMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Electron Ionization Mass Spectrometry (EIMS) would typically reveal the molecular ion peak, confirming the molecular weight of this compound. The fragmentation pattern observed in the mass spectrum would offer structural clues by showing how the molecule breaks apart. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate molecular weight, allowing for the determination of the elemental composition. No published mass spectral data for this compound could be located.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum for this compound would be expected to show absorption bands in the ultraviolet and possibly the visible regions, corresponding to π-π* and n-π* transitions within the quinoline aromatic system. This data is essential for understanding the compound's photophysical properties, but no such experimental spectra have been reported in the available literature.
Theoretical and Computational Investigations
Quantum Chemical Calculations (DFT, semi-empirical, Hartree-Fock)
Quantum chemical calculations are the cornerstone of modern computational chemistry. Methods such as Density Functional Theory (DFT), semi-empirical methods, and Hartree-Fock (HF) are employed to solve the Schrödinger equation (or its density-based equivalent) for a given molecule.
Density Functional Theory (DFT) has become the most widely used method due to its favorable balance of accuracy and computational cost. It calculates the electronic energy of a molecule based on its electron density. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to perform these calculations. researchgate.netnih.gov
Hartree-Fock (HF) is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, it does not fully account for electron correlation, often making it less accurate than DFT for many applications. researchgate.net
Semi-empirical methods use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or HF.
These methods form the basis for geometry optimization, electronic structure analysis, and the calculation of various molecular properties.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. researchgate.net For 6-ethoxy-4-hydrazinyl-2-methylquinoline, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for this molecule due to the presence of rotatable bonds in the ethoxy and hydrazinyl side chains. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface (PES) can be mapped. researchgate.net This analysis identifies the lowest-energy conformer (the global minimum) as well as other stable local minima, which can influence the molecule's biological activity and physical properties.
The electronic structure of a molecule dictates its reactivity and optical properties. Key aspects of this characterization include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Band Gap Analysis : The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). researchgate.netresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive.
Table 1: Key Electronic Structure Parameters (Illustrative) No specific data is available for this compound. The table below illustrates the typical output from such a calculation.
| Parameter | Description | Typical Unit |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | eV |
| Band Gap (ΔE) | Energy difference between LUMO and HOMO | eV |
| Dipole Moment (μ) | Measure of net molecular polarity | Debye |
Based on the energies of the frontier orbitals, a set of global and local reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.
Global Reactivity Descriptors : These parameters describe the reactivity of the molecule as a whole.
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Softness is the reciprocal of hardness. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net
Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons.
Nucleophilicity Index (Nu) : Quantifies the ability of a species to donate electrons.
Local Reactivity Descriptors : These functions identify the most reactive sites within a molecule.
Fukui Functions : Indicate the change in electron density at a specific point when an electron is added to or removed from the system, highlighting sites susceptible to nucleophilic or electrophilic attack. nih.gov
Parr Functions and the Dual Descriptor : Provide a more refined picture of reactivity by simultaneously identifying sites for nucleophilic and electrophilic attack.
Computational methods can be used to calculate key thermodynamic properties, providing insights into the stability and formation of this compound. researchgate.net Important calculated properties include:
Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔGf°) : The change in free energy under the same conditions, which indicates the spontaneity of the formation reaction.
Heat Capacity (Cv) and Entropy (S°) : These properties describe how the energy and disorder of the molecule change with temperature. nist.gov
These calculations are crucial for understanding the molecule's stability relative to isomers or potential degradation products. nist.gov
Computational Spectroscopy: Simulation of IR, NMR, and UV-Vis Spectra for Validation and Prediction
A significant application of quantum chemical calculations is the simulation of various types of spectra. This is invaluable for validating experimental results and assigning spectral features.
Infrared (IR) Spectroscopy : Calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net The resulting simulated spectrum can be compared with experimental FT-IR data to confirm the molecular structure and assign specific peaks to the vibrations of functional groups (e.g., N-H stretch, C=N stretch, C-O-C stretch).
Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of complex experimental NMR spectra.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. researchgate.net This allows for the calculation of the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO).
Computational Mechanistic Elucidation of Reactions
Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in subsequent reactions, such as the autoxidation observed in similar 4-hydrazinylquinolines. mdpi.com
By mapping the reaction pathway, computational chemists can:
Identify and characterize the structures of reactants, transition states, and products.
Calculate the activation energies associated with each step of the reaction.
Propose a detailed, step-by-step mechanism that explains the formation of the observed products.
This approach provides a molecular-level understanding of reaction dynamics that is often difficult to obtain through experimental means alone.
Potential Applications in Materials Science and Chemical Sensing
Development as Components in Organic Light-Emitting Diodes (OLEDs)
Utility as Fluorescent Probes and Sensors
Quinoline (B57606) and its derivatives are widely recognized for their fluorescent properties and have been extensively developed as fluorescent probes and sensors for various analytes. researchgate.netbohrium.comresearchgate.netbohrium.comrsc.orgmdpi.comnih.gov The fluorescence of quinoline is sensitive to its molecular environment and can be modulated by factors such as solvent polarity, pH, and the presence of specific ions or molecules. The 6-ethoxy substitution in 6-Ethoxy-4-hydrazinyl-2-methylquinoline is analogous to the 6-methoxy group found in other fluorescent quinoline derivatives. Studies on 6-methoxyquinoline (B18371) compounds have demonstrated their utility as fluorescent probes, with their emission characteristics being influenced by the substituents on the quinoline ring. researchgate.netsciforum.netresearchgate.net The hydrazinyl group at the 4-position of the quinoline ring provides a reactive handle for conjugating the molecule to other chemical species or for direct interaction with analytes, which could lead to changes in its fluorescent signal. Therefore, this compound holds potential as a platform for the development of new fluorescent probes.
Applications as pH Indicators and Pigments
The nitrogen atom in the quinoline ring can be protonated, leading to changes in the electronic structure and, consequently, the absorption and emission properties of the molecule. This pH-dependent behavior makes quinoline derivatives suitable candidates for the development of pH indicators. researchgate.netresearchgate.netrsc.orgacs.org The colorimetric or fluorometric response of the quinoline core to changes in pH can be fine-tuned by the substituents. The 6-ethoxy and 2-methyl groups, along with the 4-hydrazinyl moiety, would influence the pKa of the quinoline nitrogen and thus the pH range over which the compound acts as an indicator. Furthermore, the extended conjugation and chromophoric nature of the quinoline system suggest that its derivatives could be explored as organic pigments. acs.orgmdpi.com The specific coloration would be dependent on the molecular structure and its solid-state packing.
Exploration as Selective Chemosensors for Metal Ions and Other Chemical Analytes
The combination of a quinoline ring and a hydrazinyl group in this compound makes it a promising candidate for the development of selective chemosensors for metal ions. The nitrogen atoms of the quinoline ring and the hydrazinyl group can act as coordination sites for metal ions. The binding of a metal ion would be expected to cause a significant change in the photophysical properties of the molecule, leading to a colorimetric or fluorescent response. Quinoline-based chemosensors have been successfully developed for the detection of various metal ions, including Fe³⁺, Fe²⁺, Cu²⁺, and Zn²⁺. rsc.orgepstem.netacs.orgnih.govrhhz.net Moreover, hydrazone derivatives of quinolines have also been shown to act as effective chemosensors. mdpi.comresearchgate.net The selectivity of such a sensor would be determined by the specific geometry and electronic properties of the binding pocket formed by the quinoline and hydrazinyl moieties. Beyond metal ions, the hydrazinyl group could potentially react with other analytes, such as aldehydes and ketones, leading to the formation of hydrazones with distinct optical properties, thereby enabling their detection.
Potential in Polymer and Functional Material Development
The 4-hydrazinyl group in this compound serves as a versatile functional handle for its incorporation into larger molecular structures, including polymers. Through chemical reactions involving the hydrazinyl moiety, the molecule can be covalently linked to polymer backbones or used as a monomer in polymerization reactions. The resulting polymers would possess the photophysical and chemical properties of the quinoline unit, leading to functional materials with potential applications in areas such as light-emitting polymers, fluorescent sensors embedded in a polymer matrix, or specialty polymers with unique optical properties. nih.govacs.orgmdpi.com The development of such quinoline-based polymers could lead to new materials with tailored functionalities for advanced applications.
Investigations in Corrosion Inhibition
Quinoline and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. bohrium.comjmaterenvironsci.comias.ac.indeakin.edu.audeakin.edu.auiaea.orgresearchgate.netbiointerfaceresearch.comelectrochemsci.orgresearchgate.net The corrosion inhibition is generally attributed to the adsorption of the quinoline molecules onto the metal surface, forming a protective film that hinders the corrosion process. The adsorption occurs through the interaction of the lone pair of electrons on the nitrogen and oxygen atoms and the π-electrons of the aromatic quinoline ring with the vacant d-orbitals of the metal. The presence of the nitrogen atoms in the quinoline ring and the hydrazinyl group, as well as the oxygen atom in the ethoxy group of this compound, suggests that this compound could exhibit significant corrosion inhibition properties. The molecule's ability to adsorb onto a metal surface and form a protective barrier would make it a candidate for investigation in the field of corrosion science.
Mechanistic Studies of Relevant Transformations
Detailed Mechanistic Pathways for Quinoline (B57606) Scaffold Formation (e.g., C-H Activation, Oxidative Annulation Mechanisms, Annulation Sequences)
The formation of the quinoline scaffold, the core of 6-Ethoxy-4-hydrazinyl-2-methylquinoline, can be achieved through a variety of synthetic strategies, many of which have been refined to offer greater efficiency and control. Modern approaches often leverage transition-metal-catalyzed C-H bond activation and oxidative annulation. mdpi.comresearchgate.net These methods represent a significant advancement over traditional named reactions like the Skraup, Doebner-von Miller, and Combes syntheses. nih.govresearchgate.net
C-H Activation Mechanisms: Transition-metal catalysis, employing metals such as rhodium, ruthenium, palladium, and copper, has become a powerful tool for the direct functionalization of C-H bonds to construct the quinoline ring. mdpi.commdpi.comnih.gov A general mechanistic pathway often involves the following key steps:
Coordination: The metal catalyst coordinates to a directing group on one of the aniline-derived substrates. For quinoline synthesis, the nitrogen atom of the aniline (B41778) can serve this role.
C-H Activation/Metalation: The catalyst then selectively cleaves a C-H bond (typically at the ortho position of the aniline) to form a metallacyclic intermediate. rsc.org This step is often the rate-determining step and is crucial for the regioselectivity of the reaction. nih.gov
Insertion: An alkyne or alkene coupling partner inserts into the metal-carbon bond of the metallacycle.
Reductive Elimination/Annulation: The intermediate undergoes reductive elimination and subsequent cyclization (annulation) to form the heterocyclic ring, regenerating the active catalyst. mdpi.com
Oxidative Annulation Mechanisms: Oxidative annulation strategies involve the formation of the quinoline ring with a concurrent change in the oxidation state of the reactants, often facilitated by an external oxidant. mdpi.comorganic-chemistry.org These reactions can be metal-catalyzed or metal-free. For instance, a [4+2] annulation might proceed via:
Initial Condensation/Addition: An aniline derivative reacts with a coupling partner, such as an alkyne or an enaminone, to form an intermediate. mdpi.com
Intramolecular Cyclization: This intermediate undergoes an intramolecular electrophilic attack on the aniline ring.
Oxidative Aromatization: The resulting dihydroquinoline intermediate is then oxidized to the aromatic quinoline product. Oxidants like O2 (from air), K2S2O8, or even DMSO can be employed. organic-chemistry.org
Annulation Sequences: Annulation sequences refer to the specific order of bond formations in the ring-closing process. Different synthetic methods follow distinct sequences. The Friedländer synthesis, for example, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by cyclization and dehydration. mdpi.com In contrast, cascade or domino reactions involve a series of intramolecular reactions that proceed sequentially without the isolation of intermediates, offering high atom economy. organic-chemistry.orgorganic-chemistry.org A proposed mechanism for a cascade annulation might involve the in-situ generation of a reactive intermediate, such as an N-arylnitrilium salt, which then undergoes cycloaddition with an alkyne to directly form the quinoline ring. organic-chemistry.org
| Quinoline Synthesis Strategy | Key Mechanistic Features | Typical Catalysts/Reagents |
| Transition-Metal-Catalyzed C-H Activation | Formation of a metallacycle intermediate, migratory insertion of a coupling partner, reductive elimination. mdpi.comrsc.org | Rh, Ru, Pd, Cu complexes. mdpi.com |
| Oxidative Annulation | Intramolecular cyclization followed by an oxidation step to achieve aromatization. mdpi.comresearchgate.net | Metal catalysts or metal-free conditions with oxidants like O2, DMSO, I2. organic-chemistry.orgrsc.org |
| Friedländer Annulation | Condensation between a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group, followed by cyclodehydration. mdpi.com | Acid or base catalysis. |
| Cascade Annulation | Multi-step one-pot sequence involving reactions like Michael addition, cyclization, and aromatization without isolating intermediates. organic-chemistry.org | Can be catalyst-free or promoted by various catalysts depending on the specific cascade. |
Mechanistic Insights into the Introduction of the Hydrazinyl Group
The introduction of a hydrazinyl (-NHNH2) moiety at the C4 position of the quinoline ring, to form a 4-hydrazinylquinoline, is most commonly achieved through nucleophilic aromatic substitution (SNAr). This mechanism is particularly effective because the C4 position of the quinoline ring is electron-deficient, especially when the ring nitrogen is protonated or activated.
The typical precursor for this transformation is a 4-chloroquinoline (B167314) derivative, in this case, 4-chloro-6-ethoxy-2-methylquinoline (B1367035). The reaction with hydrazine (B178648) hydrate (B1144303) proceeds via the following mechanistic steps:
Nucleophilic Attack: The hydrazine molecule, with its lone pair of electrons on the terminal nitrogen, acts as a potent nucleophile. It attacks the electron-deficient C4 carbon of the quinoline ring, which bears the chlorine leaving group. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.
Intermediate Stabilization: The negative charge in the Meisenheimer complex is delocalized across the aromatic system and is stabilized by the electron-withdrawing quinoline nitrogen atom.
Leaving Group Expulsion: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion (Cl-), which is a good leaving group.
Proton Transfer: A final proton transfer step, often involving another molecule of hydrazine acting as a base, neutralizes the resulting hydrazinium (B103819) ion to yield the final product, this compound. researchgate.net
This SNAr pathway is a well-established method for synthesizing hydrazinyl-substituted N-heterocycles. researchgate.net The efficiency of the reaction is enhanced by the electron-withdrawing nature of the quinoline ring system.
Reaction Mechanisms of this compound and its Derived Compounds
The hydrazinyl group imparts significant reactivity to the quinoline scaffold, making it a versatile intermediate for the synthesis of more complex, fused heterocyclic systems. nih.govontosight.ai The chemistry is dominated by the nucleophilicity of the hydrazinyl moiety and its ability to undergo condensation and subsequent cyclization reactions.
The hydrazinyl group (-NHNH2) contains two nitrogen atoms with lone pairs of electrons, making it a strong nucleophile. The terminal (-NH2) group is generally more nucleophilic and sterically accessible than the internal (-NH-) group. This nucleophilicity is central to its reactivity.
When reacted with electrophiles such as aldehydes or ketones, the terminal amino group of the hydrazinyl moiety engages in a nucleophilic addition-elimination reaction to form a hydrazone. The mechanism proceeds as follows:
Nucleophilic Addition: The terminal nitrogen atom attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate (a zwitterionic amino alcohol).
Proton Transfer: A rapid intramolecular or intermolecular proton transfer occurs, typically from the nitrogen to the oxygen atom, to form a neutral carbinolamine intermediate.
Elimination: The carbinolamine intermediate then eliminates a molecule of water. This step is often acid-catalyzed, which involves protonation of the hydroxyl group to make it a better leaving group (H2O). The lone pair on the adjacent nitrogen helps to push out the water molecule, forming a C=N double bond.
This formation of a hydrazone is a critical first step in many subsequent cyclization reactions. nih.gov
The hydrazone derivatives of this compound are excellent precursors for constructing fused pyrazole (B372694) rings and other heterocyclic systems.
Vilsmeier-Haack Reaction: A prominent example of cyclization is the Vilsmeier-Haack reaction, which can be used to formylate an active methylene (B1212753) group adjacent to the hydrazone nitrogen, leading to the formation of a pyrazole ring fused to the quinoline. researchgate.net The mechanism involves several stages:
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl3) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion, [ (CH3)2N=CHCl ]+Cl-, known as the Vilsmeier reagent. wikipedia.orgorganic-chemistry.org
Electrophilic Attack: The hydrazone, which can tautomerize to an enamine-like structure, acts as a nucleophile. The β-carbon of this tautomer attacks the electrophilic Vilsmeier reagent.
Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack where the internal nitrogen of the original hydrazinyl group attacks the newly introduced iminium carbon.
Aromatization/Elimination: The cyclic intermediate then eliminates dimethylamine (B145610) and subsequently rearomatizes to form a stable 4-formylpyrazole ring system fused to the quinoline core. researchgate.net
Other Cyclization Pathways: Besides the Vilsmeier-Haack reaction, other cyclization pathways exist. For instance, the autoxidation of 4-hydrazinylquinolines can lead to dimerization and the formation of complex polycyclic structures. A proposed mechanism for such a transformation involves an initial proton shift, dimerization through nucleophilic substitution, elimination of a hydrazine molecule, and a series of aerial oxidation and electrocyclization steps to yield a fused pyridazino[4,3-c:5,6-c′]diquinoline system. nih.gov
| Cyclization Reaction | Key Intermediate | Resulting Fused Heterocycle | Core Mechanistic Steps |
| Vilsmeier-Haack Reaction | Hydrazone derivative, Vilsmeier reagent. wikipedia.org | Pyrazole | Electrophilic attack by hydrazone on Vilsmeier reagent, intramolecular cyclization, elimination. researchgate.net |
| Reaction with β-Diketones | Hydrazone/Enamine | Pyrazole | Condensation of hydrazinyl group with one ketone, followed by intramolecular cyclization with the second ketone and dehydration. |
| Autoxidation/Dimerization | Dimerized hydrazone. nih.gov | Pyridazino[4,3-c:5,6-c′]diquinoline | Nucleophilic substitution, dimerization, aerial oxidation, electrocyclization. nih.gov |
The study of reaction mechanisms is greatly aided by the isolation and characterization of key intermediates. However, in many multistep syntheses and cascade reactions leading to fused heterocycles, the intermediates are often transient and present in low concentrations, making their isolation challenging. researchgate.net
Isolation Techniques:
Reaction Quenching: Rapidly stopping the reaction at low temperatures can sometimes allow for the isolation of less stable intermediates.
Chromatography: Techniques like flash column chromatography or preparative thin-layer chromatography (TLC) are standard methods for separating components of a reaction mixture.
Characterization Methods:
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMQC) is invaluable for elucidating the structure of isolated compounds. researchgate.netjddtonline.infoimpactfactor.org Infrared (IR) spectroscopy helps identify functional groups, while mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns.
X-ray Crystallography: For stable, crystalline intermediates, single-crystal X-ray diffraction provides unambiguous structural confirmation. nih.gov
Conclusion and Future Research Directions
Synthesis and Reactivity: A Comprehensive Summary
The synthetic utility of the 4-hydrazinylquinoline core is primarily centered on the high reactivity of the hydrazinyl group. This moiety serves as a potent nucleophile and a precursor for the construction of various fused heterocyclic systems. Based on extensive research on analogous structures like 2-ethoxy-4-hydrazinoquinazoline, the reactivity of 6-Ethoxy-4-hydrazinyl-2-methylquinoline can be confidently predicted to follow several key pathways. nih.govnih.govresearchgate.net
One of the most fundamental reactions involves condensation with carbonyl compounds. The reaction with aldehydes and ketones is expected to yield the corresponding hydrazones or Schiff bases. researchgate.netresearchgate.net Similarly, condensation with monosaccharides can produce sugar hydrazones, which are of interest for their potential biological activities. nih.govresearchgate.net
Furthermore, the hydrazinyl group is an excellent precursor for cyclization reactions to form fused heterocycles. Reaction with reagents such as diethyl oxalate (B1200264) or ethyl chloroacetate (B1199739) can lead to the formation of triazino[4,3-c]quinazoline-like structures. nih.govnih.govresearchgate.net Treatment with various acid chlorides is expected to produce triazolo[1,5-c]quinazoline analogues through a process involving acylation, cyclization, and Dimroth rearrangement. nih.govnih.gov Another potential reaction pathway for 4-hydrazinylquinolines is autoxidation, which can lead to dimerization and the formation of complex polycyclic structures like pyridazino[4,3-c:5,6-c′]diquinolines under specific conditions, such as heating in pyridine (B92270). mdpi.com
These established reaction pathways underscore the compound's value as a building block for generating a diverse library of novel heterocyclic compounds.
| Reactant Type | Reagent Example(s) | Expected Product Type | Reaction Class |
| Aldehydes / Ketones | Acetone (B3395972), Benzaldehyde | Hydrazones / Schiff Bases | Condensation |
| Monosaccharides | Glucose, Arabinose | Sugar Hydrazones | Condensation |
| α-Ketoesters | Diethyl Oxalate | Fused Triazinones | Cyclocondensation |
| Acid Chlorides | Benzoyl Chloride, Furoyl Chloride | Fused Triazoles | Acylation / Cyclization |
| Halogenated Esters | Ethyl Chloroformate | Carboethoxy Derivatives | Acylation |
| Self-Reaction | Heat / Pyridine | Dimerized Polycycles | Autoxidation / Dimerization |
Future Directions in Spectroscopic and Computational Analysis
While the synthesis of derivatives is a primary goal, a deep understanding of their structural, electronic, and conformational properties is crucial. Future research should prioritize a comprehensive spectroscopic and computational characterization of this compound and its derivatives.
Spectroscopic analysis is fundamental for structural elucidation. While standard techniques like IR, MS, and 1D NMR (¹H, ¹³C) are routinely used to confirm product formation nih.govmdpi.com, advanced 2D-NMR techniques (COSY, HSQC, HMBC) should be employed for unambiguous assignment of complex derivative structures. Furthermore, methods like UV-Vis and Circular Dichroism (CD) spectroscopy could be used to investigate the interactions of these novel compounds with biological macromolecules, such as proteins, providing insight into potential mechanisms of action. mdpi.com
Computational analysis offers a powerful predictive tool to guide synthetic efforts and rationalize experimental findings. researchgate.net Future work should involve:
Quantum Mechanics Calculations (DFT): To optimize molecular geometries, calculate electronic properties (HOMO-LUMO gaps), and predict spectroscopic signatures (NMR, IR spectra) to complement experimental data.
Molecular Docking Simulations: To identify potential biological targets by predicting the binding modes and affinities of the compounds within the active sites of various enzymes or receptors, such as DNA gyrase or protein kinases, which are known targets for quinoline (B57606) derivatives. nih.govnih.gov
Molecular Dynamics (MD) Simulations: To study the stability of ligand-receptor complexes predicted by docking and to understand the dynamic behavior of these molecules in a biological environment. researchgate.net
Machine Learning Algorithms: To develop structure-activity relationship (SAR) models that can predict the biological activities of new, unsynthesized derivatives, thereby accelerating the discovery process. researchgate.netmdpi.com
| Analysis Type | Technique / Method | Research Goal |
| Spectroscopic | 2D-NMR (COSY, HSQC) | Unambiguous structural confirmation of complex derivatives. |
| Spectroscopic | UV-Vis, Circular Dichroism (CD) | Study of interactions with biological macromolecules (e.g., proteins). |
| Computational | Density Functional Theory (DFT) | Prediction of electronic properties and spectroscopic data. |
| Computational | Molecular Docking | Identification of potential biological targets and binding modes. |
| Computational | Molecular Dynamics (MD) | Analysis of the stability and dynamics of ligand-receptor complexes. |
Unexplored Applications and Emerging Research Avenues in Materials Science and Chemical Sensing
Beyond the well-trodden path of medicinal chemistry, the unique electronic and structural features of this compound make it an attractive candidate for exploration in materials science and chemical sensing. Quinoline derivatives are already utilized in the development of dyes, catalysts, and smart materials. mdpi.com
Materials Science: The quinoline ring system is known for its photophysical properties, including fluorescence. The presence of an electron-donating ethoxy group and a versatile hydrazinyl group could allow for fine-tuning of these properties. Future research should investigate its potential as:
A scaffold for organic dyes: The hydrazinyl group can be derivatized to create a range of conjugated systems, potentially leading to novel dyes with applications in textiles or as components in dye-sensitized solar cells (DSSCs).
A building block for fluorescent polymers: Incorporation of the quinoline moiety into polymer backbones could yield new materials with unique optical properties for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.
Coordination polymer nodes: The hydrazinyl group and the quinoline nitrogen atom can act as ligands for metal ions, opening the door to the synthesis of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or gas sorption properties.
Chemical Sensing: The hydrazinyl moiety is a well-known binding site for various analytes, particularly metal ions. This presents an opportunity to develop novel chemical sensors.
Colorimetric Sensors: The condensation of this compound with specific aldehydes can create hydrazones that exhibit a distinct color change upon binding to a target ion. This could lead to simple, low-cost sensors for environmental or industrial monitoring.
Fluorometric Sensors: The inherent fluorescence of the quinoline core could be modulated by events at the hydrazinyl group. Binding of a metal ion or another analyte could lead to fluorescence enhancement ("turn-on") or quenching ("turn-off"), providing a highly sensitive detection mechanism.
| Research Avenue | Potential Application | Rationale |
| Materials Science | Organic Dyes / DSSCs | Tunable electronic properties via derivatization of the hydrazinyl group. |
| Materials Science | Fluorescent Polymers / OLEDs | The quinoline core is a known fluorophore; incorporation into polymers creates functional materials. |
| Materials Science | Coordination Polymers / MOFs | Hydrazinyl and quinoline nitrogens can act as metal-coordinating ligands. |
| Chemical Sensing | Colorimetric Ion Sensors | Hydrazone derivatives can be designed to change color upon metal binding. |
| Chemical Sensing | Fluorometric Ion/Analyte Sensors | Analyte binding at the hydrazinyl moiety can modulate the fluorescence of the quinoline core. |
Q & A
Q. What established synthetic routes are available for 6-Ethoxy-4-hydrazinyl-2-methylquinoline, and which intermediates are critical for achieving high yields?
The synthesis typically involves multi-step protocols. A common approach starts with 4-methoxyaniline, proceeding through azide-alkyne cycloaddition using propargyl alcohol to form the triazole intermediate [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methanol . Hydrazine introduction is optimized via nucleophilic substitution under reflux conditions with hydrazine hydrate, achieving yields of 58–72% . Critical intermediates include phthalimido-protected derivatives (e.g., compounds 7–10), which enhance stability during subsequent functionalization .
Q. How is structural characterization of this compound derivatives performed, and what analytical techniques are essential?
Characterization relies on NMR (¹H/¹³C), HRMS, and X-ray crystallography. For example, X-ray diffraction confirmed planar quinoline systems in related derivatives, with dihedral angles <5° between aromatic rings . Purity assessment requires HPLC with UV detection (λ = 254 nm), while byproduct identification employs GC-MS or LC-MS .
Q. What preliminary biological screening assays are recommended for evaluating this compound’s pharmacological potential?
Initial screening includes:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Receptor binding : Radioligand displacement assays for dopamine D₂ and serotonin 5-HT₃ receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress dehalogenation during cross-coupling of this compound derivatives?
Palladium catalysis with [PdCl₂(dcpf)] and K₃PO₄ in 1,4-dioxane minimizes dehalogenation . Key parameters:
Q. What strategies resolve contradictions in reported biological activities of hydrazinylquinoline derivatives?
Discrepancies often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity but reduce solubility, affecting bioavailability .
- Assay variability : Standardize protocols (e.g., fixed incubation times in MTT assays) to improve reproducibility .
- Metabolic stability : Evaluate hepatic microsome stability to identify labile functional groups .
Q. How can structure-activity relationship (SAR) studies be systematically designed for hydrazinylquinoline analogs?
SAR frameworks should:
- Vary substituents : Synthesize derivatives with alkyl, aryl, or heterocyclic groups at positions 2, 4, and 6 .
- Assay cascades : Prioritize compounds using tiered testing (e.g., binding affinity → functional activity → in vivo efficacy) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors .
Q. What methodologies are effective for analyzing stability and degradation pathways under physiological conditions?
- Forced degradation : Expose compounds to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
- LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed hydrazine or ethoxy group oxidation) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
